4-N3Pfp-NHS ester

Description

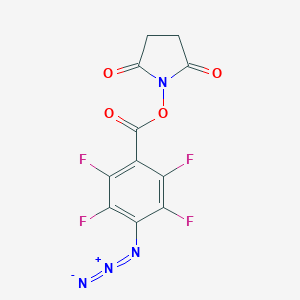

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate (CAS 126695-58-7), also known as ATFB SE or ATFB-OSu, is a heterobifunctional crosslinker featuring a photoreactive aryl azide group and an amine-reactive N-hydroxysuccinimide (NHS) ester. Its molecular formula is C₁₁H₄F₄N₄O₄, with a molecular weight of 332.17 g/mol . The compound’s structure combines a tetrafluorinated benzene ring substituted with an azide group and an NHS ester, enabling dual reactivity:

- Photoreactivity: Upon UV irradiation (λ ≈ 300–350 nm), the aryl azide generates a nitrene intermediate, which forms covalent bonds with nearby molecules via insertion or addition reactions .

- Amine Reactivity: The NHS ester reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

Key applications include photoaffinity labeling for studying ligand-receptor interactions, surface functionalization of nanomaterials (e.g., carbon nanotubes, fullerenes), and bioconjugation in biomedical imaging .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLWQSYGIBOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376317 | |

| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126695-58-7 | |

| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Precursor Synthesis: 4-Azido-2,3,5,6-Tetrafluorobenzoic Acid

The synthesis begins with the preparation of 4-azido-2,3,5,6-tetrafluorobenzoic acid, a key intermediate. Commercial routes typically start with methyl pentafluorobenzoate, where one fluorine atom is substituted with an azide group via nucleophilic aromatic substitution.

Step 1: Azidation

Methyl pentafluorobenzoate reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours. The reaction selectively substitutes the para-fluorine atom due to electronic and steric effects:

The product, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, is isolated via solvent evaporation and recrystallization from ethyl acetate.

Step 2: Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 M NaOH) in tetrahydrofuran (THF) at room temperature for 4–6 hours:

Acidification with hydrochloric acid (HCl) yields 4-azido-2,3,5,6-tetrafluorobenzoic acid as a white solid, which is filtered and dried under vacuum.

NHS Ester Formation

The carboxylic acid is converted to the N-hydroxysuccinimide (NHS) ester using carbodiimide-mediated coupling.

Step 3: Activation with DCC

In anhydrous dichloromethane (DCM), 4-azido-2,3,5,6-tetrafluorobenzoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) at 0–5°C for 1 hour, followed by stirring at room temperature for 12–18 hours:

Dicyclohexylurea (DCU) is removed by filtration, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Coupling Agents

Ethylcarbodiimide hydrochloride (EDAC) has been used in place of DCC for improved solubility and reduced side reactions.

Industrial Production Methods

Large-scale synthesis requires optimization for yield, safety, and cost-effectiveness.

Process Intensification

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Glass) | Continuous Flow |

| Temperature Control | ±2°C | ±0.5°C |

| Purification | Column Chromatography | Recrystallization |

| Solvent Recovery | 60–70% | 95–98% |

| Yield | 65–75% | 80–85% |

Industrial facilities employ continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the azidation step is completed in 6–8 hours at 70°C with in-line IR monitoring to track completion.

Purification Protocols

-

Recrystallization : The NHS ester is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v), achieving >98% purity.

-

Chromatography : On smaller scales, flash chromatography with a gradient of ethyl acetate in hexane (10–40%) isolates the product.

Quality Control and Analytical Validation

Spectroscopic Characterization

| Technique | Key Data Points | Acceptance Criteria |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.84 (s, 4H, NHS ring) | No residual DCC (δ 1.2–1.6) |

| ¹⁹F NMR | δ -138 to -142 (m, 4F) | Single azide substitution |

| HPLC-MS | Retention time: 8.2 min; [M+H]⁺ = 332.17 | Purity ≥ 97% |

Residual solvents (DMF, DCM) are quantified via gas chromatography (GC) and must comply with ICH Q3C limits.

Stability Monitoring

The NHS ester is hygroscopic and thermally labile. Industrial batches are stored under argon at -20°C, with periodic checks for hydrolysis (free acid ≤ 1% by HPLC).

Case Studies in Process Optimization

Analyse Des Réactions Chimiques

Types of Reactions

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to ultraviolet or near-infrared light, the azido group forms a reactive nitrene, which can insert into C-H, N-H, or O-H bonds.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azido group.

Common Reagents and Conditions

Photochemical Activation: Ultraviolet or near-infrared light is used to activate the azido group.

Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used in the synthesis.

Major Products Formed

Nitrene Insertion Products: The primary products formed during photochemical reactions are nitrene insertion products.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is characterized by its azido group, which can be activated by ultraviolet (UV) or near-infrared light. Upon activation, the azido group generates a reactive nitrene that can insert into C-H, N-H, or O-H bonds of nearby molecules. This reactivity facilitates the formation of covalent bonds between biomolecules and other substrates, enabling precise modifications essential for various applications.

Scientific Research Applications

-

Chemical Biology

- Crosslinking Agent : ATFB-SE is widely used in click chemistry and bioconjugation reactions to create stable linkages between proteins, nucleic acids, and other biomolecules. This property is crucial for studying protein-protein interactions and mapping biomolecular structures .

- Labeling : It serves as a labeling agent in fluorescence microscopy and other imaging techniques to visualize cellular components and interactions.

-

Materials Science

- Functionalization of Materials : The compound is employed to functionalize surfaces or materials with specific biomolecules, enhancing their properties for applications such as biosensors and drug delivery systems .

- Advanced Coatings : Its photoreactive nature allows for the development of advanced coatings that can change properties upon exposure to light.

-

Medicine

- Drug Discovery : In pharmaceutical research, ATFB-SE is utilized for the functionalization of drugs and therapeutic agents to improve their efficacy and targeting capabilities.

- Diagnostic Applications : The compound plays a role in developing diagnostic tools by enabling the attachment of biomarkers to detection systems.

Case Study 1: Protein-Protein Interaction Studies

A study utilized N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate to investigate the interactions between two specific proteins in live cells. By labeling one protein with ATFB-SE and exposing it to UV light, researchers successfully demonstrated the formation of crosslinks that stabilized the interaction between the proteins. This technique provided insights into the dynamics of protein interactions within cellular environments.

Case Study 2: Functionalization of Nanomaterials

In another application, researchers functionalized carbon nanomaterials with ATFB-SE to enhance their compatibility with biological systems. The successful covalent attachment of biomolecules improved the nanomaterials' performance in drug delivery applications. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) confirmed the successful functionalization.

Mécanisme D'action

The mechanism of action of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate involves the activation of the azido group by ultraviolet or near-infrared light, leading to the formation of a reactive nitrene. This nitrene can insert into various bonds (C-H, N-H, O-H) in neighboring molecules, resulting in crosslinking . The molecular targets and pathways involved include proteins and other biomolecules that contain these bonds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize its utility, N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is compared below with structurally or functionally related compounds.

Structural and Functional Analogues

Reactivity and Stability

- Photochemical Efficiency: The tetrafluorinated aryl azide in ATFB SE exhibits faster photolysis kinetics compared to non-fluorinated aryl azides (e.g., Sulfo-SANPAH), attributed to electron-withdrawing fluorine atoms stabilizing the nitrene intermediate .

- Thermal Stability: ATFB SE is stable at −20°C under inert atmospheres but degrades rapidly at room temperature due to moisture sensitivity . In contrast, benzophenone-based crosslinkers are more thermally stable but require longer UV exposure .

- Synthetic Versatility: ATFB SE has been used to functionalize C₆₀ fullerenes and carbon nanotubes via photochemical or thermal activation, a unique advantage over maleimide-based reagents .

Commercial Availability and Cost

Activité Biologique

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate (ATFB SE) is a photo-activatable crosslinker that has garnered attention in biological research for its unique properties and applications. This compound is characterized by its azide functional group, which can undergo photochemical reactions, making it a versatile tool in bioconjugation and surface modification. This article delves into the biological activity of ATFB SE, highlighting its mechanisms of action, applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C11H4F4N4O4

- CAS Number : 126695-58-7

- Purity : ≥ 97% (HPLC)

- Appearance : White to almost white powder or crystals

- Melting Point : 110.0 to 114.0 °C

ATFB SE functions primarily as a photo-activatable linker. Upon exposure to UV light, the azide group can generate reactive species that facilitate covalent bonding with various biomolecules, including proteins and nucleic acids. This property allows for precise labeling and immobilization of biomolecules on surfaces or within complex biological systems.

Applications in Biological Research

- Protein Labeling : ATFB SE is utilized for the selective labeling of proteins, allowing researchers to track protein interactions and dynamics in living cells.

- Surface Functionalization : The compound can modify surfaces of carbon-based materials and polymers, enhancing biocompatibility and functionality for biomedical applications.

- Drug Delivery Systems : Its ability to form stable conjugates with therapeutic agents makes it a candidate for targeted drug delivery strategies.

Case Study 1: Protein Interaction Studies

In a study published in the Journal of Organic Chemistry, researchers employed ATFB SE to investigate the binding interactions between a protein and its ligand. The azide group facilitated the covalent attachment of fluorescent labels to the protein, enabling real-time observation of binding kinetics through fluorescence microscopy. The results demonstrated enhanced sensitivity in detecting low-abundance proteins compared to traditional methods .

Case Study 2: Surface Coating Applications

A research team explored the use of ATFB SE for functionalizing ultrathin polymer films. By applying UV light to activate the azide groups on the film's surface, they successfully immobilized various biomolecules, which improved the film's interaction with biological entities. This method showcased the potential of ATFB SE in developing biosensors and other diagnostic tools .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | CAS Number | Main Application |

|---|---|---|---|

| ATFB SE | C11H4F4N4O4 | 126695-58-7 | Protein labeling and surface modification |

| NHS-Azide | C9H9N3O5 | 116798-39-6 | Bioconjugation |

| Azido-Biotin | C10H12N4O3S | 144025-03-0 | Protein detection |

Safety and Handling

As with all chemical reagents, proper handling procedures should be followed when working with ATFB SE. The compound should be stored in a cool, dry place away from light to prevent premature activation. Safety Data Sheets (SDS) provide detailed information on handling, storage, and disposal protocols.

Q & A

Q. What is the mechanistic role of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate in photoaffinity labeling?

Upon UV irradiation (typically 300–350 nm), the aryl azide group undergoes photolysis to release nitrogen gas, generating a highly reactive singlet phenylnitrene intermediate. This nitrene reacts indiscriminately with proximal molecules (e.g., proteins, nucleic acids) via insertion into C–H or N–H bonds or addition to π-systems, enabling covalent crosslinking for receptor mapping or interaction studies. The N-hydroxysuccinimide (NHS) ester facilitates amine-targeted conjugation prior to photolysis, ensuring site-specific labeling .

Q. How is N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate synthesized, and what are critical purity checks?

Synthesis involves:

- Step 1 : Azidation of methyl pentafluorobenzoate using sodium azide to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate.

- Step 2 : Hydrolysis to 4-azido-2,3,5,6-tetrafluorobenzoic acid.

- Step 3 : NHS esterification using carbodiimide coupling (e.g., EDAC). Purity is verified via NMR (absence of residual NHS at δ 2.8 ppm), NMR (fluorine environment analysis), and mass spectrometry (expected [M+H] at m/z 314.25) .

Q. What are standard protocols for conjugating this reagent to biomolecules?

- Amine Coupling : Incubate with target biomolecule (e.g., protein, peptide) in pH 7.4–8.5 buffer (e.g., PBS) at 4°C for 1–2 hours.

- Quenching : Add excess glycine or Tris to neutralize unreacted NHS esters.

- Photolysis : Irradiate at 302–365 nm for 5–15 minutes to activate the azide. Note: Protect from light during handling to prevent premature activation .

Q. How should this compound be stored to ensure stability?

Store desiccated at –20°C in amber vials under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles, as moisture and light degrade the NHS ester and azide groups. Shelf life is typically 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can this reagent be used to functionalize carbon-based nanomaterials (e.g., C60, carbon nanotubes)?

- Photochemical Method : Mix with nanomaterials in toluene or DMF, irradiate at 350 nm to generate nitrenes that covalently bind to sp carbon surfaces.

- Thermal Method : Heat at 80–100°C in aprotic solvents to induce azide decomposition. Functionalization efficiency is validated via Raman spectroscopy (D/G band changes) and XPS (N 1s signal at ~400 eV) .

Q. What are its applications in radiochemistry for positron emission tomography (PET) probes?

The NHS ester enables conjugation to - or -labeled peptides/proteins. For example:

- React -fluorobutyl-alkyne with azide-functionalized targeting vectors via CuAAC click chemistry.

- Purify via HPLC and confirm radiochemical purity (>95%) using radio-TLC .

Q. How do photochemical and thermal activation methods compare for surface modification?

- Photochemical : Rapid (<15 min), spatially controlled (via masking), but requires UV equipment. Ideal for polymer coatings or patterned surfaces.

- Thermal : Slower (hours), bulk reaction, suitable for heat-resistant materials like carbon nanotubes. FT-IR monitoring of azide loss (2100 cm peak) quantifies activation efficiency .

Q. How can researchers resolve contradictory data in photoaffinity labeling experiments?

- Competing Pathways : Singlet nitrenes may undergo intersystem crossing to less reactive triplet states or rearrange to dehydroazepines. Use low temperatures (4°C) and short UV exposure to minimize side reactions.

- False Positives : Include dark controls (no UV) and validate crosslinks via SDS-PAGE with Western blotting or MS/MS .

Q. What strategies optimize crosslinking efficiency in polymer functionalization?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance NHS ester reactivity.

- Molar Ratio : 5–10-fold excess of reagent to polymer amines ensures complete coupling.

- Post-Reaction Analysis : Quantify unreacted amines via fluorescamine assay or NMR to track fluorine incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.